molecular formula C16H15F6N3O2S B4756518 N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B4756518
M. Wt: 427.4 g/mol
InChI Key: UAMPQUCYKCOWGC-UHFFFAOYSA-N
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Description

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound that features a thiophene ring, a piperidine moiety, and multiple fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The thiophene ring can be introduced through condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to its combination of a thiophene ring, a piperidine moiety, and multiple fluorinated groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N3O2S/c1-8-9(7-23)13(24-12(26)11(15(17,18)19)16(20,21)22)28-10(8)14(27)25-5-3-2-4-6-25/h11H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPQUCYKCOWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C(F)(F)F)C(F)(F)F)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 6
N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

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